molecular formula C29H38N2O3 B1397024 N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid CAS No. 80514-76-7

N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid

Cat. No.: B1397024
CAS No.: 80514-76-7
M. Wt: 462.6 g/mol
InChI Key: LBHFGPKGFSTBMH-JKSHRDEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid typically involves the protection of the hydroxyl group of threonine with a trityl group. This protection is crucial for preventing unwanted side reactions during peptide synthesis. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid involves its role as a protected amino acid in peptide synthesis. The trityl group protects the hydroxyl group of threonine, allowing for selective reactions at other functional groups. This protection is crucial for the stepwise synthesis of peptides, ensuring that the desired sequence is obtained without unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trityl protecting group, which offers stability and ease of removal under mild acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is essential .

Properties

IUPAC Name

N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3.C6H15N/c1-17(25)21(22(26)27)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-4-7(5-2)6-3/h2-17,21,24-25H,1H3,(H,26,27);4-6H2,1-3H3/t17-,21+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHFGPKGFSTBMH-JKSHRDEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.CC(C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C[C@H]([C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid
Reactant of Route 2
N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid
Reactant of Route 3
N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid
Reactant of Route 4
N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid
Reactant of Route 5
Reactant of Route 5
N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid
Reactant of Route 6
N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid

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